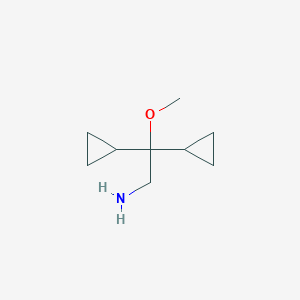
2,2-Dicyclopropyl-2-methoxyethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dicyclopropyl-2-methoxyethan-1-amine is a chemical compound with the molecular formula C9H17NO and a molecular weight of 155.24 g/mol . This compound is characterized by the presence of two cyclopropyl groups, a methoxy group, and an amine group attached to an ethan-1-amine backbone. It is primarily used for research purposes and has various applications in scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dicyclopropyl-2-methoxyethan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of cyclopropylmethylamine with methoxyacetaldehyde under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, and is carried out at a specific temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the compound .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dicyclopropyl-2-methoxyethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, thiols, and amines.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and substituted compounds with various functional groups .
Aplicaciones Científicas De Investigación
2,2-Dicyclopropyl-2-methoxyethan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2-Dicyclopropyl-2-methoxyethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxyethan-1-amine: A simpler analog with a similar backbone but lacking the cyclopropyl groups.
2,2-Dimethoxyethan-1-amine: Contains two methoxy groups instead of cyclopropyl groups.
2-Ethoxyethylamine: An analog with an ethoxy group instead of a methoxy group.
Uniqueness
2,2-Dicyclopropyl-2-methoxyethan-1-amine is unique due to the presence of cyclopropyl groups, which impart distinct steric and electronic properties. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it valuable for specific research applications .
Propiedades
Fórmula molecular |
C9H17NO |
|---|---|
Peso molecular |
155.24 g/mol |
Nombre IUPAC |
2,2-dicyclopropyl-2-methoxyethanamine |
InChI |
InChI=1S/C9H17NO/c1-11-9(6-10,7-2-3-7)8-4-5-8/h7-8H,2-6,10H2,1H3 |
Clave InChI |
HKUMZUSYXHXLTA-UHFFFAOYSA-N |
SMILES canónico |
COC(CN)(C1CC1)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-tert-butyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13301393.png)
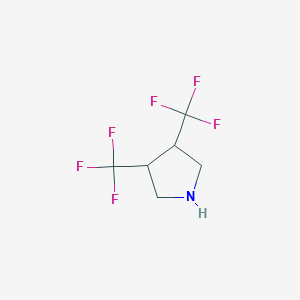
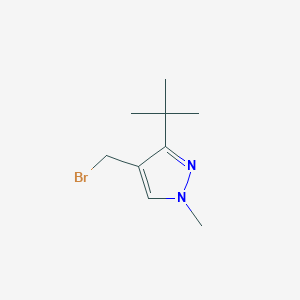
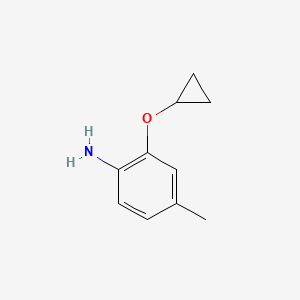

![N-[1-(Aminomethyl)-2-methylcyclohexyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B13301420.png)
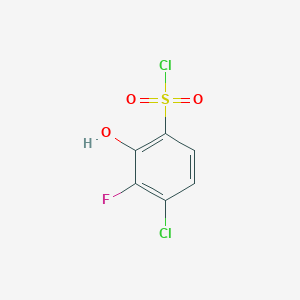

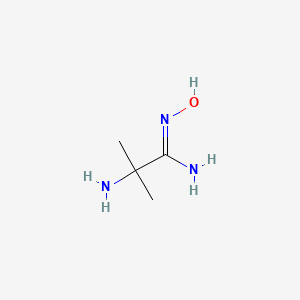


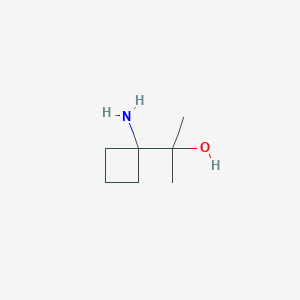
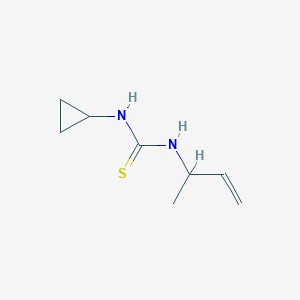
![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate hydrochloride](/img/structure/B13301478.png)
